![molecular formula C10H13NOSi B1382408 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one CAS No. 1064706-78-0](/img/structure/B1382408.png)
5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one
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Description
5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one, also known as 5-TESEP, is an organosilicon compound with a wide range of applications in scientific research. This compound has been studied extensively in both biochemical and physiological contexts, and has been found to have a number of promising effects. In
Scientific Research Applications
Synthesis of Novel Compounds
A study described a fast and efficient synthesis of a biologically important class of 1,4-disubstituted-4-(5-pyrrolidin-2-one)-1,2,3-triazoles using 5-[(trimethylsilyl)ethynyl]pyrrolidin-2-one, showcasing its potential in novel compound synthesis (Stefani, Ferreira, & Vieira, 2012).
Characterization of Chemical Compounds
Research conducted by Al-taweel (2002) involved preparing 2-[2-(Trimethylsilyl)ethynyl] pyridine, leading to the synthesis and characterization of 2,5-Bis(2-pyridyl)thiophene, highlighting the chemical's role in forming and analyzing new compounds (Al-taweel, 2002).
Antifungal Activity
Ballinas-Indilí et al. (2021) explored the synthesis of 3-acetylated dihydropyridine acids from 3-((trimethylsilyl)ethynyl)pyridine. These compounds demonstrated significant in vitro antifungal activity, indicating the potential of this chemical in antifungal drug development (Ballinas-Indilí et al., 2021).
Development of Fluorescent Materials
Takayama et al. (2004) showed that reacting Ti(O-i-Pr)(4)/2i-PrMgCl reagent with 2,n-bis[(trimethylsilyl)ethynyl]pyridines yielded monotitanated complexes. These complexes have intense blue fluorescence emission, suggesting applications in creating new fluorescent materials (Takayama et al., 2004).
Synthesis of Dihydroazetes
Koronatov et al. (2019) developed a one-pot method for synthesizing 3-(pyridin-2-yl)-2,3-dihydroazetes from 3-aryl-2-(pyridin-2-yl)-2H-azirines using trimethylsilyl protection, showcasing an innovative approach to creating such structures (Koronatov et al., 2019).
properties
IUPAC Name |
5-(2-trimethylsilylethynyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOSi/c1-13(2,3)7-6-9-4-5-10(12)11-8-9/h4-5,8H,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBOPPDLCVSNPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CNC(=O)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one |
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